N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride
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Overview
Description
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H14FN3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as methanol or acetonitrile and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anticancer and antiparasitic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes in pathogens, making it effective as an antimicrobial or antiparasitic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine
- N-Methyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
- 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine .
Uniqueness
N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to the presence of both ethyl and fluoro groups, which can enhance its pharmacological properties and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3.ClH/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11;/h3-4,7,13H,2,5-6H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKWTCALZVFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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